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Executive Summary

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by
hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the
pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess,
contributing significantly to the clinical manifestations. Tildacerfont (SPR001), a potent and
selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1)
receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the
hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This
document provides a comprehensive technical overview of the mechanism of action, preclinical
rationale, and clinical trial data for tildacerfont in the context of PCOS.

Introduction to Tildacerfont and its Mechanism of
Action

Tildacerfont is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor
is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By
blocking the action of corticotropin-releasing factor (CRF) on these receptors, tildacerfont

effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads
to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate
(DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of
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tildacerfont on the HPA axis offers a promising approach to managing the adrenal component
of hyperandrogenism in PCOS.

Signaling Pathway of Tildacerfont's Action

The mechanism of action of tildacerfont is centered on the modulation of the HPA axis. In
response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the
corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily
through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in
intracellular cyclic AMP (CAMP), and subsequent activation of Protein Kinase A (PKA). PKA
then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the
adrenal cortex and stimulates the production of cortisol and adrenal androgens. Tildacerfont,
by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade,
thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.
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Tildacerfont's Mechanism of Action in the HPA Axis
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Diagram 1: Tildacerfont's Mechanism of Action in the HPA Axis.
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Clinical Investigation: The POWER Study

The primary clinical evidence for tildacerfont in PCOS comes from the Phase 2 POWER

(Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study.

This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation

study designed to evaluate the safety, tolerability, and efficacy of tildacerfont in women with

PCOS and elevated adrenal androgens.[2][3]

Experimental Protocol: POWER Study

Study Design:

Phase: 2

Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

[2][3]

Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH
1990 criteria and elevated DHEAS levels.[3]

Sample Size: 27 participants were enrolled.
Treatment Arms:

o Tildacerfont: Oral tablets with dose escalation.
o Placebo: Matched placebo tablets.

Dosing Regimen: Participants in the tildacerfont arm received 50 mg once daily for the first
4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily
for the last 4 weeks.[3]

Treatment Duration: 12 weeks.[3]

Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at
week 12.[2][3]

Inclusion Criteria (Abbreviated):
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e Females aged 18-40 years.

o Confirmed diagnosis of PCOS (NIH 1990 criteria).

o Elevated DHEAS levels (> upper limit of normal for age).
Exclusion Criteria (Abbreviated):

o History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other
adrenal/pituitary diseases.

« Clinically significant hyperprolactinemia.

» Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.
o Use of glucocorticoids within 30 days of screening.

e Pregnancy or lactation.[3]

Hormone Analysis: While the specific assays used in the POWER study are not detailed in the
available public documents, the standard for clinical trials of this nature involves highly
sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS) for the accurate measurement of steroid hormones, including DHEAS and
testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.

Experimental Workflow

The workflow of the POWER study involved screening potential participants against the
inclusion and exclusion criteria, followed by randomization to either the tildacerfont or placebo
group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels
and safety parameters were assessed at baseline and at specified intervals throughout the
study, with a final evaluation at week 12.
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Diagram 2: POWER Study Experimental Workflow.
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Quantitative Data from the POWER Study

The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO)
2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS
and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline
DHEAS who were treated with tildacerfont compared to placebo.

i hi I Ll -

Characteristic Tildacerfont (n=17) Placebo (n=10) Total (n=27)
Age (years), mean

28.4 (5.6) 29.3 (5.5) 28.7 (5.4)
(SD)
BMI ( kg/m 2), mean

32.1(5.8) 32.4 (12.5) 32.2 (8.6)
(SD)
DHEAS (ug/dL), mean

351.3 (90.5) 387.8 (107.2) 364.8 (96.7)
(SD)
17-OHP (ng/dL),

83.2 (86.3) 62.1 (54.1) 75.4 (75.5)
mean (SD)
ACTH (pg/mL), mean

23.9 (11.9) 22.3(12.0) 23.3 (11.7)
(SD)
Androstenedione

185.2 (75.2) 130.0 (66.0) 166.8 (75.6)
(ng/dL), mean (SD)
Testosterone (ng/dL),

61.0 (22.0) 61.1 (27.0) 61.0 (23.4)

mean (SD)

Data from Spruce
Biosciences press

release, June 3, 2024.

[6]

Efficacy Results at Week 12
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Endpoint Tildacerfont Placebo p-value
Change from Baseline
] -12.4% +5.7% 0.020
in DHEAS (%)
Change from Baseline
+32.9% -8.1% 0.012

in SHBG (%)

Data for DHEAS
change is in the
modified intent-to-treat
analysis of
participants with
elevated baseline
DHEAS. Data for
SHBG change is in
the intent-to-treat
analysis population.
Data from Spruce
Biosciences press

release, June 3, 2024.

[1](6]

Safety and Tolerability

Tildacerfont was reported to be well-tolerated in the POWER study, with no significant safety

signals observed. The majority of adverse events were mild to moderate in severity, and no

serious adverse reactions were reported.[1]

Logical Relationship of Tildacerfont's Therapeutic

Rationale

The therapeutic rationale for tildacerfont in PCOS is based on a clear, logical progression from

the underlying pathophysiology to the targeted mechanism of action and the expected clinical

outcomes. This can be visualized as a logical flow diagram.
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Diagram 3: Therapeutic Rationale for Tildacerfont in PCOS.
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Conclusion and Future Directions

Tildacerfont represents a targeted therapeutic approach for a subset of women with PCOS
characterized by adrenal androgen excess. The Phase 2 POWER study has provided
promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS
and an increase in SHBG with a favorable safety profile. These findings suggest that by
modulating the HPA axis, tildacerfont may address a key driver of hyperandrogenism in these
patients.

Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the
clinical benefits of tildacerfont on the diverse symptoms of PCOS, including hirsutism, acne,
and menstrual irregularities, and to confirm its long-term safety. The continued development of
tildacerfont holds the potential to offer a much-needed, mechanistically distinct treatment
option for women with PCOS and adrenal hyperandrogenism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Tildacerfont for Polycystic Ovary Syndrome: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682374#investigating-tildacerfont-for-polycystic-
ovary-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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